molecular formula C17H17BrN2O2S B2547616 5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1620574-97-1

5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2547616
CAS No.: 1620574-97-1
M. Wt: 393.3
InChI Key: XUQSSXNRJJXIDN-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound belonging to the pyrrolopyridine family This compound is characterized by the presence of a bromine atom at the 5th position, an isopropyl group at the 3rd position, and a tosyl group at the 1st position of the pyrrolo[2,3-b]pyridine core

Preparation Methods

The synthesis of 5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves a one-step substitution reaction. The starting material, 5-bromo-7-azaindole, undergoes a substitution reaction with a tosylating agent under specific conditions to yield the target compound . The reaction conditions often include the use of a base and an appropriate solvent to facilitate the substitution process. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can undergo coupling reactions with different partners to form more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling partners. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved in its action are often related to the inhibition of key signaling pathways in cells, leading to effects such as reduced cell proliferation and induced apoptosis.

Comparison with Similar Compounds

5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-1-(4-methylphenyl)sulfonyl-3-propan-2-ylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-11(2)16-10-20(17-15(16)8-13(18)9-19-17)23(21,22)14-6-4-12(3)5-7-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQSSXNRJJXIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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